molecular formula C12H9BrFNO3 B13692827 Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13692827
M. Wt: 314.11 g/mol
InChI Key: WACOPJPDGHCOIP-UHFFFAOYSA-N
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Description

Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with appropriate dipolarophiles under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to reflux to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution pattern imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .

Properties

Molecular Formula

C12H9BrFNO3

Molecular Weight

314.11 g/mol

IUPAC Name

ethyl 5-(5-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3

InChI Key

WACOPJPDGHCOIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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